molecular formula C18H16Cl2N4O3 B3857855 N-[(2-chlorophenyl)methylideneamino]-2-[2-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide

N-[(2-chlorophenyl)methylideneamino]-2-[2-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide

Cat. No.: B3857855
M. Wt: 407.2 g/mol
InChI Key: DGKNSAAEMLKUIJ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methylideneamino]-2-[2-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl and hydrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methylideneamino]-2-[2-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide typically involves the condensation of 2-chlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and often requires a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methylideneamino]-2-[2-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups in the compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-[(2-chlorophenyl)methylideneamino]-2-[2-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methylideneamino]-2-[2-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)acetamide: A simpler compound with similar structural features but lacking the hydrazinyl groups.

    2-chlorobenzaldehyde: A precursor used in the synthesis of the target compound.

    Hydrazine derivatives: Compounds with similar hydrazinyl groups that can participate in similar chemical reactions.

Uniqueness

N-[(2-chlorophenyl)methylideneamino]-2-[2-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions. This complexity makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-chlorophenyl)methylideneamino]-2-[2-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3/c19-15-7-3-1-5-13(15)9-21-23-17(25)11-27-12-18(26)24-22-10-14-6-2-4-8-16(14)20/h1-10H,11-12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKNSAAEMLKUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COCC(=O)NN=CC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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